molecular formula C12H16N6O2 B10965511 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10965511
M. Wt: 276.29 g/mol
InChI Key: VFFCWIDJVBJMRF-UHFFFAOYSA-N
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Description

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate reacts with 1-ethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its dual pyrazole ring system and the presence of both carbonyl and amide functional groups. This combination of features enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-(3-carbamoyl-1-ethylpyrazol-4-yl)-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C12H16N6O2/c1-4-18-6-9(10(16-18)11(13)19)14-12(20)8-5-17(3)15-7(8)2/h5-6H,4H2,1-3H3,(H2,13,19)(H,14,20)

InChI Key

VFFCWIDJVBJMRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CN(N=C2C)C

Origin of Product

United States

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